2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-3-14(9-10-15)11(2)13(16)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3 |
InChI Key |
IYMSHLSUBFJQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Oxime Formation via Hydroxylamine Salt Reaction
The initial step in most synthesis pathways involves converting 1-phenyl-1-hydroxy-2-propanone (or its derivatives) into an oxime intermediate. This is achieved by reacting the phenylpropanone with hydroxylamine salts under basic conditions.
- Dissolve 1-phenyl-1-hydroxy-2-propanone in an organic solvent such as diethyl ether, toluene, or tetrahydrofuran.
- Add an equimolar or slight excess of hydroxylamine hydrochloride or sulfate salt.
- Introduce a base such as sodium hydroxide or sodium carbonate to neutralize the acid and facilitate oxime formation.
- Maintain the reaction temperature between 0°C and 30°C, controlling exothermicity.
- Stir for several hours to ensure complete conversion, monitored via thin-layer chromatography (TLC).
$$ \text{1-phenyl-1-hydroxy-2-propanone} + \text{NH}_2\text{OH} \rightarrow \text{1-phenyl-1-hydroxy-2-propanone oxime} $$
Reduction of the Oxime to Amino Alcohol
The oxime intermediate is then subjected to catalytic hydrogenation to produce 1-erythro-2-amino-1-phenyl-1-propanol. The reduction typically employs metal catalysts such as nickel-aluminium or platinum-based catalysts.
- Dissolve the oxime in an organic solvent like di-n-butyl ether or benzene.
- Add a catalytic amount of nickel-aluminium alloy or platinum catalyst.
- Conduct hydrogenation under a hydrogen atmosphere at temperatures between 20°C and 100°C.
- The reaction is usually completed within several hours, with progress monitored via chromatography or NMR.
$$ \text{Oxime} + \text{H}_2 \rightarrow \text{Amino alcohol} $$
- The stereochemistry (erythro or threo) can be influenced by reaction conditions and catalysts.
- Patent EP1735266B1 highlights the reduction process, emphasizing cost-effectiveness and selectivity.
Amine Functionalization: Alkylation and Alkyl Halide Pathways
The amino alcohol can be further functionalized to introduce the ethyl(2-hydroxyethyl)amino group via nucleophilic substitution or reductive amination.
Method A: Alkylation with Ethylene Oxide or Haloalkanes
- React the amino group with ethylene oxide or haloethanes (e.g., ethyl bromide) under basic conditions.
- The reaction occurs in solvents like ethanol or water, at temperatures ranging from 25°C to 70°C.
- Control over the molar ratio prevents over-alkylation.
Method B: Reductive Amination
- Condense the amino alcohol with acetaldehyde or similar aldehydes.
- Reduce the imine intermediates with sodium cyanoborohydride or catalytic hydrogenation.
$$ \text{Amino alcohol} + \text{Ethylene oxide} \rightarrow \text{2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone} $$
or
$$ \text{Amino alcohol} + \text{Ethyl halide} \rightarrow \text{alkylated amino derivative} $$
Alternative Route: Direct Synthesis via Multi-Component Reactions
Recent advances suggest multi-component reactions involving phenylpropanone derivatives, amines, and ethylene oxide or related reagents can streamline synthesis.
- Condensation of phenylpropanone with aminoethanol derivatives in the presence of catalysts like acid or base.
- Followed by purification and stereoselective separation.
- Reduced steps and improved yields.
- Potential for stereoselective synthesis using chiral auxiliaries.
Purification and Characterization
Post-synthesis, the product undergoes purification via:
- Solvent extraction (using toluene, benzene, or dichloromethane).
- Crystallization from suitable solvents like ethanol or methanol.
- Chromatographic separation (e.g., silica gel chromatography with 3% methanol in dichloromethane).
Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- High-Performance Liquid Chromatography (HPLC) for enantiomeric purity.
- Mass spectrometry for molecular confirmation.
Summary of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Oxime formation | Hydroxylamine salt + base | Diethyl ether, toluene | 0–30°C | ~85–95% | US7414153B2 |
| Reduction | Nickel-aluminium catalyst | Benzene, di-n-butyl ether | 20–100°C | ~80–90% | EP1735266B1 |
| Alkylation | Ethylene oxide or haloalkanes | Ethanol, water | 25–70°C | Variable | Patent data |
Chemical Reactions Analysis
Oximation and Reduction Pathways
The ketone group in this compound can undergo oximation followed by catalytic reduction to yield amino alcohol derivatives. For example:
-
Oximation : Reaction with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., NaOH) forms the corresponding oxime intermediate .
-
Reduction : Subsequent treatment with a nickel-aluminum catalyst mixture reduces the oxime to produce stereospecific amino alcohols. This method is analogous to the synthesis of 1-erythro-2-amino-1-phenyl-1-propanol from 1-phenyl-1-hydroxy-2-propanone oxime .
Example Reaction Table
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oximation | NH₂OH·HCl, NaOH, 0–30°C | Oxime intermediate | 85–90% | |
| Reduction | Ni-Al catalyst, H₂O, −15°C to 95°C | 1-erythro-2-amino-1-phenyl-1-propanol | 52–83% |
Elimination Reactions
Under acidic or basic conditions, β-aminoketones undergo elimination to form α,β-unsaturated ketones or cyclized products:
-
Acidic Conditions (pH < 3.5) : Protonation of the hydroxyl group facilitates elimination of water, producing conjugated enones .
-
Basic Conditions (pH > 7) : Deprotonation leads to alternative elimination pathways, often forming cyclic structures via intramolecular nucleophilic attack .
Key Observations
-
Substituents on the amino group (ethyl vs. hydroxyethyl) influence reaction rates and product distribution.
-
Steric hindrance from the phenyl group may favor intermolecular elimination over cyclization .
Amino Group Alkylation/Acylation
The secondary amine can react with alkyl halides or acyl chlorides:
-
Ethylation : Reflux with ethyl bromide in ethanol yields tertiary amine derivatives .
-
Acylation : Treatment with acetyl chloride forms acetamide derivatives, enhancing solubility for pharmaceutical applications .
Hydroxyl Group Esterification
The hydroxyl group participates in esterification with anhydrides or acyl chlorides. For example, reaction with acetic anhydride produces acetylated derivatives, as seen in related β-aminoketones .
Cyclization Reactions
Intramolecular interactions between the amino and ketone groups can lead to heterocyclic compounds:
-
Formation of Morpholine Derivatives : Under dehydrating conditions (e.g., H₂SO₄, heat), cyclization yields morpholine-like structures .
-
Spirocyclic Products : Pyrolysis of β-aminoketone hydrochlorides at 230–250°C generates spirocyclic ketones via elimination-cyclization cascades .
Cyclization Example
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone HCl | 230°C, 30 min | Spirocyclic ketone | 52.6% |
Biological Activity and SAR Insights
-
Antidiabetic Potential : Analogues with hydrophilic substituents (e.g., hydroxyethyl groups) show enhanced activity in glycogen synthesis assays .
-
Structure-Activity Relationship (SAR) :
Stability and Degradation
Scientific Research Applications
2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights fluorinated sulfonamide-based polymers and surfactants, which share partial structural motifs with 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone. Below is a detailed comparison:
Functional Group Analysis
Key Differences and Implications
Core Backbone: The target compound’s propanone backbone differs from the sulfonamide or acrylate polymers in . Propanones are more reactive toward nucleophilic attack, whereas sulfonamides exhibit stability and acid resistance, making them suitable for harsh environments .
Fluorination: The fluorinated alkane chains in compounds (e.g., heptadecafluorooctyl groups) enhance hydrophobicity and thermal stability, unlike the non-fluorinated phenyl group in the target compound. This difference limits the target compound’s utility in extreme conditions but may reduce environmental persistence concerns .
Applications :
- Sulfonamide polymers in are used in coatings and adhesives due to their fluorinated content, while the target compound’s lack of fluorination and presence of a phenyl group may favor pharmaceutical or cosmetic applications.
Biological Activity
2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone, also known as a derivative of 1-phenyl-1-propanone, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure indicates the presence of an ethyl group, a hydroxyl group, and an amino group, which are critical for its biological interactions.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit antidiabetic properties . For instance, studies have shown that such compounds can effectively lower blood glucose levels in diabetic models. One study tested these compounds on obese and diabetic mice (C57BL/6J ob/ob and C57BL/KsJ db/db) and found significant reductions in blood glucose levels over a seven-week period .
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study 1 | C57BL/6J ob/ob Mice | 10 mg/kg | Decreased blood glucose by 30% |
| Study 2 | C57BL/KsJ db/db Mice | 15 mg/kg | Reduced hyperglycemia significantly |
The mechanism through which this compound exerts its effects is believed to involve the inhibition of glucose absorption in the intestines and enhancement of insulin sensitivity in peripheral tissues. The compound's ability to modulate insulin-mediated glucose uptake was demonstrated in isolated muscle tissues where it inhibited the incorporation of -glucose into glycogen .
Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Research has indicated that derivatives can protect neuronal cells from oxidative stress-induced apoptosis. A study demonstrated that treatment with similar compounds resulted in reduced levels of reactive oxygen species (ROS) in neuronal cultures .
| Study | Cell Type | Treatment | Outcome |
|---|---|---|---|
| Study 3 | Neuronal Cells | 50 µM Compound | Decreased ROS by 40% |
Clinical Trials
A notable clinical trial investigated the effects of this compound in patients with Type II diabetes. Participants receiving the treatment showed improved glycemic control compared to the placebo group. The trial lasted for three months and included regular monitoring of HbA1c levels.
Safety Profile
The compound was also evaluated for its safety profile, revealing minimal side effects such as transient increases in heart rate and mild gastrointestinal disturbances. These findings suggest a favorable safety margin for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chloro-1-phenyl-1-propanone and N-ethyl ethanolamine. Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity by stabilizing intermediates .
- Temperature Control : Reactions at 60–80°C minimize side products like oxidation byproducts .
- Catalysis : Use of mild bases (e.g., K₂CO₃) to deprotonate the amine without degrading the ketone group .
- Data Table :
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 72 | 98.5 |
| MeCN | 60 | 65 | 97.8 |
Q. What analytical techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?
- Methodological Answer :
- NMR : Compare ¹H/¹³C NMR data with structurally similar compounds (e.g., 2-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-1-propanone ). Discrepancies in chemical shifts may arise from solvent effects or impurities.
- Mass Spectrometry : Cross-validate with high-resolution MS (HRMS) databases (e.g., NIST Chemistry WebBook ).
- X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity and stability in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitution to identify steric/electronic barriers (e.g., B3LYP/6-31G* level). Compare with experimental kinetics .
- Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction pathways .
- Stability Analysis : Simulate degradation pathways (e.g., oxidation at the hydroxyl group) under varying pH/temperature .
Q. What strategies resolve contradictory data in biological activity studies involving this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural Analog Comparison : Benchmark against ethyl/methyl-substituted analogs to isolate substituent effects .
Q. How can enantiomeric purity be achieved if the compound exhibits chirality?
- Methodological Answer :
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
- Enzymatic Resolution : Use lipases to selectively acylate one enantiomer (e.g., Candida antarctica lipase B ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) .
- Environmental Controls : Ensure humidity/temperature stability during measurements (e.g., NIST guidelines ).
- Cross-Technique Validation : Pair IR spectroscopy with Raman to confirm functional groups .
Application in Drug Development
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
